2,5-Diiodopyrazine
Overview
Description
2,5-Diiodopyrazine is an organoiodine compound derived from pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4 This compound is characterized by the substitution of iodine atoms at the 2 and 5 positions of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diiodopyrazine typically involves the deprotonative dimetalation of pyrazine followed by iodination. One common method includes the use of lithium tris(2,2,6,6-tetramethylpiperidino)cadmate in tetrahydrofuran at room temperature. The reaction proceeds as follows:
- Pyrazine is treated with lithium tris(2,2,6,6-tetramethylpiperidino)cadmate to form a dimetalated intermediate.
- The intermediate is then reacted with iodine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Cross-Coupling Reactions: Palladium or nickel catalysts are typically employed under mild conditions.
Major Products:
- Substituted pyrazines with various functional groups depending on the reagents used in the reactions.
Scientific Research Applications
2,5-Diiodopyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biology and Medicine: While specific biological applications are less documented, its derivatives may have potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 2,5-diiodopyrazine in chemical reactions involves the activation of the pyrazine ring through the electron-withdrawing effects of the iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 2-Bromo-5-iodopyrazine
- 2,5-Dibromopyrazine
Comparison: 2,5-Diiodopyrazine is unique due to the presence of two iodine atoms, which significantly influence its reactivity compared to other halogenated pyrazines. The larger atomic radius and higher electronegativity of iodine make this compound more reactive in substitution and coupling reactions than its bromo or chloro counterparts .
Properties
IUPAC Name |
2,5-diiodopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKAQOLNUBDHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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